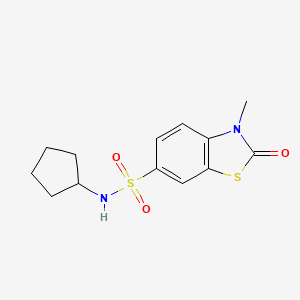
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide, also known as DMHP-Indole-3-carboxamide, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cell growth and signaling pathways. N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to modulate the activity of various receptors, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the induction of apoptosis. N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis, as well as its potential as a lead compound for drug discovery. However, there are also limitations to its use, including its relatively low potency and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide. One direction is to investigate its potential as a neuroprotective agent and its ability to modulate neurotransmitter release. Another direction is to further explore its potential as a lead compound for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity.
Synthesis Methods
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,2-dimethyltetrahydrofuran with 1-methyl-1H-indole-3-carboxylic acid, followed by the addition of various reagents such as triphosgene and triethylamine.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been the subject of scientific research due to its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been investigated for its potential use as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been screened for its potential as a lead compound for the development of new drugs.
properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)10-12(8-9-21-17)18-16(20)14-11-19(3)15-7-5-4-6-13(14)15/h4-7,11-12H,8-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERDIGRBGVKCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CN(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)


![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)

![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)
